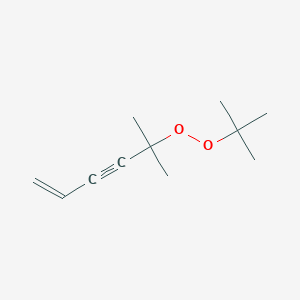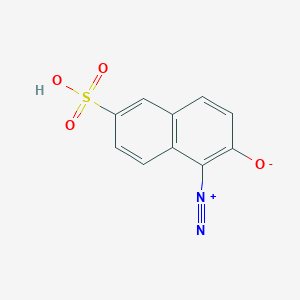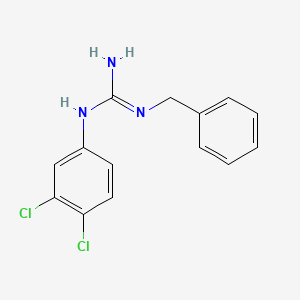
Guanidine, 1-benzyl-3-(3,4-dichlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of guanidine, 1-benzyl-3-(3,4-dichlorophenyl)- can be achieved through several methods. One common approach involves the guanylation of amines using cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method includes the use of thiourea derivatives as guanidylating agents, which react with amines to form the desired guanidine compound . Industrial production methods often involve the use of metal-catalyzed reactions, such as copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines .
Analyse Des Réactions Chimiques
Guanidine, 1-benzyl-3-(3,4-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions, such as nucleophilic substitution, can occur with appropriate reagents.
Guanylation: The addition of amines to carbodiimides or thioureas in the presence of catalysts like ytterbium triflate.
Applications De Recherche Scientifique
Guanidine, 1-benzyl-3-(3,4-dichlorophenyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of guanidine, 1-benzyl-3-(3,4-dichlorophenyl)- involves its interaction with molecular targets and pathways. Guanidine compounds generally act by enhancing the release of acetylcholine following a nerve impulse and slowing the rates of depolarization and repolarization of muscle cell membranes . This compound may also interact with specific enzymes and receptors, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Guanidine, 1-benzyl-3-(3,4-dichlorophenyl)- can be compared with other similar compounds, such as:
Benzyl guanidine derivatives: These compounds share structural similarities and exhibit antimicrobial activity.
Phenyl guanidine derivatives: These compounds also show potent biological activities and are used in medicinal chemistry.
Aminoguanidine hydrazone derivatives: These derivatives have been studied for their antimicrobial properties and potential as therapeutic agents.
Propriétés
Numéro CAS |
17826-48-1 |
|---|---|
Formule moléculaire |
C14H13Cl2N3 |
Poids moléculaire |
294.2 g/mol |
Nom IUPAC |
2-benzyl-1-(3,4-dichlorophenyl)guanidine |
InChI |
InChI=1S/C14H13Cl2N3/c15-12-7-6-11(8-13(12)16)19-14(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H3,17,18,19) |
Clé InChI |
SHIMXAHDYYBUOF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN=C(N)NC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


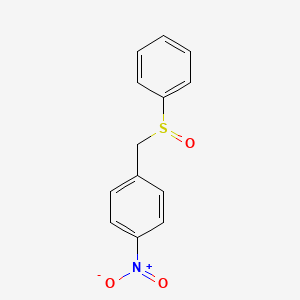
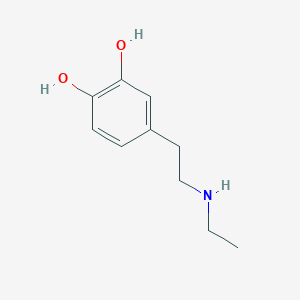

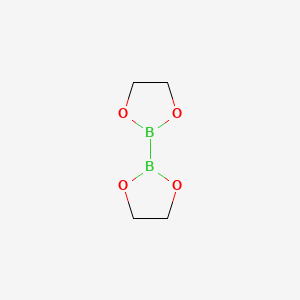
![Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid](/img/structure/B14709070.png)
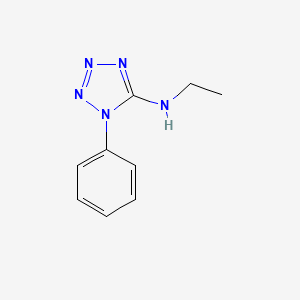
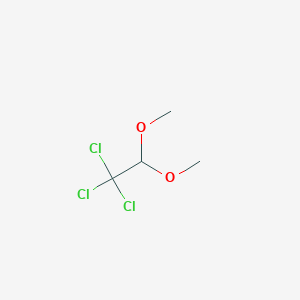
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709080.png)
![5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-amine;trihydrochloride](/img/structure/B14709092.png)
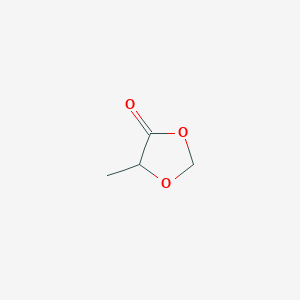
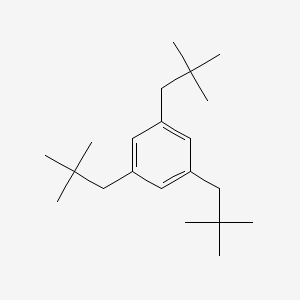
![N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine](/img/structure/B14709109.png)
